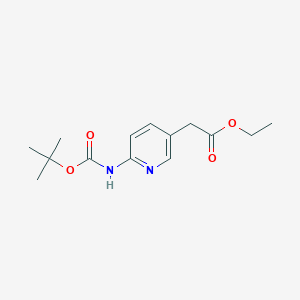

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate

Übersicht

Beschreibung

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Diverse Synthetic Applications

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate and its derivatives are prominently used in the synthesis of a variety of chemical compounds. This includes the divergent synthesis of 5,6-dihydro-4H-pyridazines, pyrrolidin-1-yl-but-3-enoic acid ethyl esters, and 1-amino-pyrroles. These reactions proceed through different pathways like stereospecific [4+2] cycloaddition or addition/cyclization pathways, demonstrating the compound's versatility in synthetic chemistry (Rossi et al., 2007).

Synthesis of β-Aminopyrroles and Related Heterocycles

In another application, it plays a role in the synthesis of new β-aminopyrroles, 3-aminoindoles, pyrido[3, 4-b]indoles, and pyrrolo-[3, 2-b]pyridines. This involves intramolecular reactions of enaminonitriles, showcasing the compound's utility in creating complex heterocycles, which are important in various fields of chemistry and pharmacology (Murata et al., 1978).

Preparation of S-Substituted Sulfanylpyridines

Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate, a derivative, is prepared and reacted to form compounds like (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2pyridylsulfanyl)acetohydrazide and diethyl 3-amino-6-methyl-4-styrylthieno[2,3-b]pyridine-2,5-dicarboxylate. These serve as precursors for various heterocycles, indicating its role in complex synthesis pathways (Al-Taifi et al., 2020).

Formation of 1,3,4‐Oxadiazoles and Pyridopyridazines

The reactivity of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, another derivative, towards electrophilic reagents leads to the formation of compounds like pyridopyridazines. This showcases its role in the synthesis of diverse oxadiazoles and pyridines, which are useful in various chemical and pharmacological applications (Elnagdi et al., 1988).

Synthesis of Tetrahydropyridines and Related Compounds

Ethyl 2-methyl-2,3-butadienoate, related to our compound of interest, acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines. This leads to the formation of tetrahydropyridines, which are important in various synthetic and medicinal chemistry applications. The complete regioselectivity andexcellent yields achieved in these reactions emphasize the efficiency and precision of this compound in organic synthesis (Zhu et al., 2003).

Catalytic Applications in Acylation Chemistry

Another interesting application is in the field of catalysis. Polymers containing derivatives of this compound have been synthesized and used as effective catalysts in acylation chemistry. These polymers demonstrate self-activation due to neighboring group effects, showcasing the compound's potential in facilitating and enhancing chemical reactions (Mennenga et al., 2015).

Antioxidant Activities

Furthermore, derivatives of this compound have been investigated for their antioxidant activities. Certain newly synthesized pyrrolyl selenolopyridine compounds, derived from reactions involving this compound, showed remarkable antioxidant activity. This indicates its potential utility in the development of new antioxidant agents (Zaki et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-11(15-9-10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJIMTMZSFQYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Methyl-1,3-benzoxazol-2-yl)methyl]amine hydrochloride](/img/structure/B3226433.png)

![Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3226486.png)